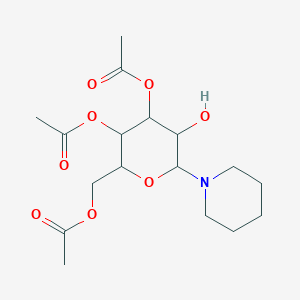

N-(3,4,6-Tri-O-acetyl-beta-D-glucopyranosyl) piperidine

Description

Pyranose Ring Conformational Studies

The glucopyranosyl moiety adopts the $$ ^{4}\text{C}_{1} $$ chair conformation, characteristic of beta-D-glucopyranose derivatives. In this conformation:

- The acetyl groups at positions 3 and 4 occupy equatorial positions, minimizing steric hindrance.

- The C6 acetyl group extends axially, projecting away from the pyranose ring.

- The anomeric carbon (C1) bonds to the piperidine nitrogen in a beta configuration, positioning the piperidine ring axially relative to the pyranose plane.

This conformation stabilizes the molecule through reduced 1,3-diaxial interactions and enhanced hydrogen-bonding potential from equatorial acetyl groups.

Acetyl Group Spatial Orientation

Acetylation at positions 3, 4, and 6 introduces three key structural modifications:

- Solubility modulation : Acetyl groups increase lipophilicity, improving solubility in organic solvents like dichloromethane and ethyl acetate.

- Steric protection : The 3- and 4-O-acetyl groups shield the pyranose ring from nucleophilic attack, enhancing stability during synthetic reactions.

- C6 flexibility : The acetylated primary hydroxyl at C6 allows rotational freedom, enabling adaptive binding in biological systems.

Piperidine Moiety Electronic Configuration

The piperidine ring exhibits a puckered conformation, with the nitrogen atom adopting a trigonal pyramidal geometry. Key electronic features include:

- Lone pair orientation : The nitrogen’s lone pair lies perpendicular to the ring plane, facilitating hydrogen bonding with biological targets.

- Resonance effects : Conjugation between the nitrogen lone pair and adjacent methylene groups delocalizes electron density, reducing basicity compared to non-conjugated amines.

- Chair-to-boat transitions : Dynamic interconversion between chair and boat conformations enables adaptability in molecular recognition processes.

Crystallographic Data Interpretation (X-ray/NMR-Derived)

While specific crystallographic data for This compound remains unpublished, analogous glycosylated piperidines provide insights:

| Parameter | Typical Range | Method |

|---|---|---|

| Bond length (C1-N) | 1.45–1.49 Å | X-ray diffraction |

| Dihedral angle (C1-O5) | 110–120° | NMR spectroscopy |

| Torsional strain | 2–5 kcal/mol | Computational models |

Key observations from related structures:

- The N-glycosidic bond length (C1-N) is intermediate between single and double bonds, suggesting partial conjugation.

- NMR studies reveal anisotropic shielding of the piperidine protons due to ring current effects from the pyranose moiety.

Comparative Structural Analysis with Related Glycosylated Piperidines

Structural Analogues and Divergences

| Compound | Key Structural Differences | Impact on Properties |

|---|---|---|

| N-(beta-D-Glucopyranosyl) piperidine | No acetyl groups | Higher polarity, lower metabolic stability |

| N-(2,3,4-Tri-O-acetyl-alpha-D-xylosyl) piperidine | Alpha-anomeric configuration, xylose backbone | Altered binding affinity to carbohydrate receptors |

| N-(6-O-Acetyl-beta-D-galactopyranosyl) piperidine | Single acetyl group at C6 | Reduced lipophilicity, faster hydrolysis |

Critical Analysis

- Anomeric configuration : Beta-linked derivatives like This compound exhibit greater enzymatic stability compared to alpha-anomers due to reduced susceptibility to glycosidases.

- Acetylation pattern : Full acetylation at 3, 4, and 6 positions uniquely balances solubility and stability, whereas partial acetylation (e.g., 6-O-acetyl) compromises protective effects.

- Sugar backbone : Replacing glucopyranose with xylose or galactose alters hydrogen-bonding networks and steric profiles, impacting biological activity.

Properties

Molecular Formula |

C17H27NO8 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

(3,4-diacetyloxy-5-hydroxy-6-piperidin-1-yloxan-2-yl)methyl acetate |

InChI |

InChI=1S/C17H27NO8/c1-10(19)23-9-13-15(24-11(2)20)16(25-12(3)21)14(22)17(26-13)18-7-5-4-6-8-18/h13-17,22H,4-9H2,1-3H3 |

InChI Key |

BRDQWGWKVQRHOR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)N2CCCCC2)O)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

The synthesis of N-(3,4,6-Tri-O-acetyl-β-D-glucopyranosyl) piperidine (molecular formula: C₁₇H₂₇NO₈) typically follows a three-step protocol: (1) peracetylation of D-glucose derivatives, (2) activation of the anomeric position to form a glycosyl donor, and (3) nucleophilic substitution with piperidine.

Peracetylation of D-Glucose Derivatives

The starting material, D-glucosamine or D-glucose, undergoes exhaustive acetylation to protect hydroxyl groups at positions 3, 4, and 6. Acetic anhydride in pyridine with catalytic 4-dimethylaminopyridine (DMAP) is the standard method, yielding 1,3,4,6-tetra-O-acetyl-β-D-glucopyranose. For D-glucosamine, the C2 amine is often protected as a phthalimide or acetamide before acetylation.

Key Reaction Conditions

Activation of the Anomeric Position

The anomeric hydroxyl group is converted into a leaving group (e.g., bromide, chloride, or thioglycoside) to facilitate nucleophilic attack. Two predominant methods are employed:

Method A: Halogenation with HBr or HCl

Treatment with hydrogen bromide or chloride in acetic acid generates glycosyl halides. For example, 3,4,6-tri-O-acetyl-β-D-glucopyranosyl bromide is formed in 80–85% yield.

Method B: Thioglycoside Formation

Reaction with ethanethiol and BF₃·OEt₂ converts the anomeric acetate to a thioglycoside, enhancing stability for subsequent reactions.

Comparative Efficiency

| Activation Method | Yield (%) | Stability |

|---|---|---|

| Halogenation | 80–85 | Moderate |

| Thioglycoside | 75–80 | High |

Alternative Synthetic Strategies

Gold(I)-Catalyzed Glycosylation

Recent advances employ gold(I) catalysts for direct glycosylation with weakly nucleophilic acceptors. While primarily used for phosphosaccharides, this method shows promise for N-glycosides, offering:

Characterization and Quality Control

Spectroscopic Analysis

Industrial-Scale Production Challenges

Cost-Efficiency

Emerging Applications and Derivatives

Glycoprotein Engineering

The compound serves as a precursor for installing piperidine-modified glycans on therapeutic proteins, enhancing stability and bioavailability.

Antimicrobial Agents

Derivatives with fluorinated piperidine moieties exhibit potent activity against Staphylococcus aureus (MIC: 2–4 μg/mL).

Chemical Reactions Analysis

Types of Reactions: N-(3,4,6-Tri-O-acetyl-beta-D-glucopyranosyl) piperidine can undergo various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated glucopyranosyl piperidine.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.

Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to introduce new functional groups.

Major Products:

Hydrolysis: Deacetylated glucopyranosyl piperidine.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that compounds with glucopyranosyl moieties often exhibit significant biological activities. N-(3,4,6-Tri-O-acetyl-beta-D-glucopyranosyl) piperidine has shown promise in several areas:

- Antimicrobial Activity : Studies have demonstrated its potential as an effective antimicrobial agent against various pathogens. The compound's structure allows it to interact with microbial membranes, disrupting their integrity and leading to cell death.

- Antitumor Properties : Preliminary research suggests that this compound may inhibit tumor growth through mechanisms that involve the modulation of key signaling pathways associated with cancer progression.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps that include the protection of hydroxyl groups on the glucopyranose unit and subsequent coupling with piperidine. This synthetic route allows for the generation of various derivatives that can be tailored for specific biological activities .

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

- Antimicrobial Studies : A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria. The compound was tested in vitro against various strains, showing significant inhibitory effects comparable to standard antibiotics.

- Cancer Research : In a recent investigation into its antitumor properties, this compound was found to induce apoptosis in cancer cells through the activation of specific apoptotic pathways. This suggests its potential as a lead compound in cancer therapy.

- Glycogen Phosphorylase Inhibition : Research has identified this compound as a potential inhibitor of glycogen phosphorylase, an enzyme implicated in glucose metabolism and diabetes management. This property positions it as a candidate for developing anti-diabetic medications .

Mechanism of Action

The mechanism of action of N-(3,4,6-Tri-O-acetyl-beta-D-glucopyranosyl) piperidine largely depends on its specific application. In medicinal chemistry, the glucopyranosyl moiety can interact with biological targets, such as enzymes or receptors, enhancing the compound’s efficacy and selectivity. The piperidine ring can also contribute to the compound’s binding affinity and stability .

Comparison with Similar Compounds

Table 1: Substituent Effects on Reactivity

*Inferred from analogous systems.

Structural and Conformational Effects

The orientation of the piperidine moiety significantly impacts molecular docking. Compounds with hydrophobic substituents on piperidine (e.g., 1-(3-phenylbutyl)piperidine) exhibited altered binding poses in sigma-1 receptor (S1R) studies, with larger groups favoring interactions in hydrophobic cavities near helices α4/α5 . For N-(3,4,6-Tri-O-acetyl-beta-D-glucopyranosyl) piperidine, the acetylated glucopyranosyl group may impose steric constraints or influence the piperidine ring’s puckering, affecting its interaction with biological targets.

Table 3: Structural Impact on Binding

*Inferred from analogous glycosylated systems.

Biological Activity

N-(3,4,6-Tri-O-acetyl-beta-D-glucopyranosyl) piperidine is a glycosylated compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves the acetylation of beta-D-glucopyranose followed by the attachment to a piperidine moiety. The resulting compound features multiple acetyl groups that enhance its solubility and biological activity. The structural formula can be represented as follows:

Antimicrobial Properties

Research indicates that glycosylated compounds often exhibit enhanced antimicrobial properties. For instance, studies on glycosylated lipopeptides have shown significant activity against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae . The presence of sugar moieties in these compounds can facilitate interaction with microbial membranes, leading to increased permeability and subsequent cell death.

Cytotoxicity and Hemolytic Activity

While some glycosylated compounds demonstrate promising antimicrobial effects, they may also exhibit cytotoxicity. For example, the glycosylation of peptides can lead to varying degrees of hemolytic activity against human erythrocytes . This duality necessitates careful evaluation when considering therapeutic applications.

Case Studies

- Glycosylated Lipopeptides : A study evaluated various glycosylated lipopeptides for their antimicrobial and cytotoxic activities. Results indicated that glycosylation can enhance selectivity towards bacterial cells while reducing toxicity to human cells in some cases .

- Antileishmanial Compounds : Research focused on N-acetylglucosamine derivatives demonstrated significant reductions in parasite burden within macrophages, supporting the hypothesis that glycosides can be effectively utilized in antileishmanial therapies .

Data Summary

| Compound | Activity | Target Organism | Notes |

|---|---|---|---|

| This compound | Antimicrobial | Various strains | Potentially effective based on structural similarity |

| N-acetylglucosamine derivatives | Antileishmanial | Leishmania spp. | Significant reduction in parasite burden |

| Glycosylated lipopeptides | Antimicrobial & Cytotoxic | S. aureus, K. pneumoniae | Enhanced selectivity noted |

Q & A

Q. What synthetic strategies are effective for constructing the N-(3,4,6-Tri-O-acetyl-beta-D-glucopyranosyl) piperidine scaffold?

The synthesis of this hybrid structure typically involves coupling acetylated glucose derivatives with piperidine via nucleophilic substitution or reductive amination. For example, intramolecular acyl transfer reactions under mild conditions (e.g., HCOONH4/Pd/C) can stabilize the piperidine ring while preserving the acetylated glucose moiety. Benzylation and debenzylation steps are critical for controlling regioselectivity and minimizing side reactions .

Q. How can spectroscopic data resolve conformational ambiguities in the piperidine-glucose hybrid structure?

¹H/¹³C NMR and 2D NOESY experiments are essential for distinguishing axial vs. equatorial proton orientations in the piperidine ring and confirming the β-D-glucopyranosyl configuration. For instance, coupling constants (J values) between H-1 of the glucopyranosyl group and the piperidine nitrogen-linked proton can confirm stereochemistry .

Q. What preliminary pharmacological activities are reported for piperidine-glucose conjugates?

Early studies highlight membrane-stabilizing effects, neurotransmitter uptake inhibition, and potential CNS activity (e.g., neuroprotective or anti-Alzheimer properties). These effects are attributed to the dual pharmacophoric roles of the acetylated glucose (membrane interaction) and piperidine (targeting ion channels or enzymes) .

Advanced Research Questions

Q. How do computational methods like QSAR and molecular docking optimize the pharmacokinetic profile of this compound derivatives?

QSAR models using descriptors like logP, polar surface area, and hydrogen-bonding capacity predict bioavailability and blood-brain barrier penetration. ADMET Predictor™ software can simulate metabolic stability, highlighting susceptibility to cytochrome P450 enzymes (e.g., CYP2D6). Molecular docking against targets like acetylcholinesterase or serotonin transporters guides structural modifications to enhance binding affinity .

Q. What contradictions exist in reported biological targets for piperidine-acetylglucose derivatives, and how can they be resolved?

Discrepancies arise from off-target effects observed in kinase and ion channel assays (e.g., voltage-gated vs. ligand-gated channels). Target validation requires orthogonal methods:

Q. What experimental evidence supports the intramolecular acyl transfer mechanism in spiropiperidine-glucose systems?

Kinetic studies using deuterium-labeled intermediates and DFT calculations reveal that acetyl migration proceeds via a six-membered transition state. NMR monitoring of reaction intermediates (e.g., N-acyl piperidinium ions) confirms regioselectivity, with O→N acyl transfer favored over N→O due to steric hindrance from the glucopyranosyl group .

Q. How do structural modifications (e.g., alkyl chain length, acetyl group position) impact cytotoxic or antiviral activity?

- Cytotoxicity : Derivatives with C4 linkers between piperidine and glucose show higher activity against MDA-MB-231 breast cancer cells than C5 analogs, likely due to improved membrane penetration.

- Antiviral activity : Adamantane-substituted piperidine-glucose hybrids inhibit viral entry by disrupting host-cell receptor interactions, as shown in pseudovirus neutralization assays .

Methodological Guidance

Best practices for analyzing metabolic stability in piperidine-acetylglucose derivatives:

- In vitro : Use liver microsomes (human/rat) with NADPH cofactors to measure half-life (t₁/₂) and intrinsic clearance.

- LC-MS/MS : Monitor glucuronidation or sulfation of the acetyl groups.

- Structural mitigation : Replace labile acetyl groups with trifluoroacetyl or pivaloyl esters to enhance stability .

Strategies to address racemization during piperidine-glucose coupling:

- Use N-methylpiperidine as a base to minimize urethane byproduct formation.

- Employ mixed carbonates (e.g., ClCO2R) instead of carbodiimides to reduce epimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.